Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- is an organic compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused ring system composed of a benzene ring and a thiophene ring. This specific compound is characterized by the presence of methanol and dimethoxy groups attached to the benzothiophene core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- typically involves the reaction of substituted benzene derivatives with sulfur-containing reagents. One common method involves the use of 2-bromobenzene derivatives and sodium sulfide or potassium sulfide to form the benzothiophene core . The methanol and dimethoxy groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The methanol and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- can be compared with other benzothiophene derivatives, such as:
Benzo[b]thiophene-2-methanol: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxyl group instead of a methanol group, leading to different reactivity and applications.
Benzo[b]thiophene-2-thiol: Contains a thiol group, which imparts different chemical reactivity and potential biological activities.
The presence of methanol and dimethoxy groups in Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- makes it unique and provides it with specific properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
190328-70-2 |
---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(4,7-dimethoxy-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C11H12O3S/c1-13-9-3-4-10(14-2)11-8(9)5-7(6-12)15-11/h3-5,12H,6H2,1-2H3 |
InChI-Schlüssel |
CBFMKYQUDWCPKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(SC2=C(C=C1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.